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Compound of Interest

Compound Name: 08:0 PE

Cat. No.: B3025620 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount

for understanding cellular processes, identifying disease biomarkers, and developing

therapeutics. Mass spectrometry (MS), coupled with liquid chromatography (LC), is a powerful

tool for lipid analysis. However, variability arising from sample preparation, extraction efficiency,

and instrument response can compromise data quality. The use of internal standards (IS) is a

critical strategy to mitigate these issues.[1] An ideal internal standard is a compound that is

chemically similar to the analytes of interest but not naturally present in the sample, allowing for

normalization across the entire workflow.[2]

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a synthetic

phosphatidylethanolamine (PE) that serves as an excellent internal standard for the

quantification of PE and other phospholipid classes. Its two short, saturated 8-carbon fatty acyl

chains make it unlikely to be found endogenously in most biological systems, while its PE

headgroup ensures it behaves similarly to endogenous PEs during extraction and ionization.

This document provides detailed protocols for the use of 08:0 PE as an internal standard in

lipid mass spectrometry workflows.
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A summary of the key physicochemical properties for 1,2-dioctanoyl-sn-glycero-3-

phosphoethanolamine is presented below.

Property Value Source

Molecular Formula C₂₁H₄₂NO₈P [3]

Average Molecular Weight 467.53 g/mol

Monoisotopic Mass 467.2648 Da [3]

Common Synonyms

DOPE

(Dioctanoylphosphatidylethano

lamine)

[4]

CAS Number 96760-44-0 [4]

Mass Spectrometry Data for 08:0 PE Standard
For targeted quantification using Multiple Reaction Monitoring (MRM), specific precursor-

product ion pairs are monitored. The expected mass-to-charge ratios (m/z) for 08:0 PE are

detailed below.

Table 1: Positive Ion Mode ([M+H]⁺)

The primary fragmentation mechanism for PEs in positive ion mode is the neutral loss of the

phosphoethanolamine headgroup (141.02 Da).

Ion Type Precursor Ion (m/z) Product Ion (m/z) Description

[M+H]⁺ 468.272 327.250

Neutral loss of the

phosphoethanolamine

headgroup

Calculations based on monoisotopic mass.

Table 2: Negative Ion Mode ([M-H]⁻)
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In negative ion mode, fragmentation typically yields ions corresponding to the individual fatty

acyl chains. Since both chains are octanoic acid (8:0), a single major fragment is expected.

Ion Type Precursor Ion (m/z) Product Ion (m/z) Description

[M-H]⁻ 466.258 143.108

Octanoate fatty acyl

chain

[CH₃(CH₂)₆COO]⁻

Calculations based on monoisotopic mass.

Experimental Protocols
Overall Experimental Workflow
The general workflow for lipid quantification using an internal standard involves sample

preparation, spiking with the standard, lipid extraction, and finally, analysis by LC-MS/MS.
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Caption: General workflow for lipid analysis using 08:0 PE internal standard.
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Protocol 1: Preparation of 08:0 PE Internal Standard
Stock

Materials: 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) powder,

Chloroform:Methanol (2:1, v/v), amber glass vial with PTFE-lined cap.

Procedure:

1. Allow the 08:0 PE powder to equilibrate to room temperature before opening.

2. Accurately weigh a precise amount of the powder (e.g., 10 mg).

3. Dissolve the powder in the Chloroform:Methanol solvent to create a stock solution of

known concentration (e.g., 1 mg/mL).

4. Vortex thoroughly to ensure complete dissolution.

5. Store the stock solution at -20°C in a tightly sealed amber glass vial to prevent solvent

evaporation and degradation.

6. Prepare working solutions by diluting the stock solution to the desired concentration for

spiking into samples.

Protocol 2: Lipid Extraction using a Modified Folch
Method
This protocol is adapted from the established Folch method for robust lipid extraction from

biological samples like plasma or tissue homogenates.[5][6]

Materials: Sample (e.g., 100 µL plasma), Chloroform, Methanol (LC-MS grade), 0.9% NaCl

solution, 08:0 PE internal standard working solution, glass centrifuge tubes with PTFE-lined

caps.

Procedure:

1. To a glass centrifuge tube, add 100 µL of the biological sample.
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2. Internal Standard Spiking: Add a known volume of the 08:0 PE working solution to the

sample (e.g., 10 µL of a 100 µg/mL solution). The amount should be chosen to yield a

peak intensity within the linear range of the instrument and comparable to the endogenous

lipids of interest.

3. Add 2 mL of Chloroform:Methanol (2:1, v/v).

4. Vortex vigorously for 2 minutes to form a single-phase mixture and allow it to stand for 20

minutes at room temperature.[6]

5. To induce phase separation, add 500 µL of 0.9% NaCl solution.[6]

6. Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to facilitate

complete phase separation.[6]

7. Carefully collect the lower organic phase (chloroform layer), which contains the lipids,

using a glass Pasteur pipette and transfer it to a new glass tube.

8. Dry the collected organic phase under a gentle stream of nitrogen.

9. Reconstitute the dried lipid extract in a solvent compatible with your LC system (e.g., 100

µL of Isopropanol:Acetonitrile:Water, 2:1:1, v/v/v) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for Phospholipid
Quantification
This protocol outlines a general reversed-phase LC-MS/MS method for phospholipid analysis.

[7][8] Optimization may be required for specific instrumentation.

Liquid Chromatography (LC) Conditions:

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1%

formic acid.[9]
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Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and

0.1% formic acid.[9]

Flow Rate: 0.3 mL/min.

Column Temperature: 50°C.

Injection Volume: 5 µL.

Gradient:

0-2 min: 30% B

2-15 min: Linear gradient from 30% to 99% B

15-20 min: Hold at 99% B

20.1-25 min: Return to 30% B for column re-equilibration.

Mass Spectrometry (MS) Conditions:

Instrument: Triple Quadrupole Mass Spectrometer.

Ionization Source: Electrospray Ionization (ESI).

Polarity: Positive and Negative (using fast polarity switching or separate runs).

Scan Type: Multiple Reaction Monitoring (MRM).[7][10]

MRM Transitions for 08:0 PE:

Positive Mode: Q1: 468.3 m/z → Q3: 327.3 m/z

Negative Mode: Q1: 466.3 m/z → Q3: 143.1 m/z

Note: Set MRM transitions for all endogenous lipids of interest in the same method.

Instrument Parameters: Optimize gas temperatures, gas flows, and collision energies for

your specific instrument to maximize signal for the analytes and the 08:0 PE standard.
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Quantitative Analysis
The quantification of endogenous lipids is achieved by calculating the ratio of the peak area of

the analyte to the peak area of the 08:0 PE internal standard. This ratio corrects for variations

in extraction efficiency and instrument response. Absolute quantification can be performed by

generating a calibration curve using known concentrations of authentic lipid standards spiked

with a constant concentration of the 08:0 PE internal standard.

08:0 PE Fragmentation Pathway
The fragmentation of the 08:0 PE standard in the mass spectrometer is a key aspect of its

detection in MRM mode.
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Caption: Fragmentation of 08:0 PE in positive and negative ionization modes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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